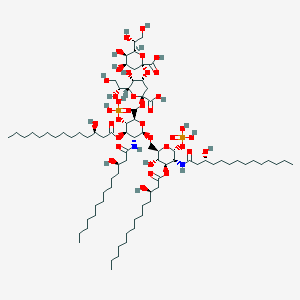

(KDO)2-lipid IVA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(KDO)2-lipid IVA is lipid IVA glycosylated with two 3-deoxy-D-manno-octulosonic acid (KDO) residues. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a this compound(6-).

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

(KDO)2-lipid IVA is a modified form of lipid A that consists of two 2-keto-3-deoxy-D-mannooctulosonic acid (Kdo) residues attached to the lipid A backbone. It plays a vital role in the structural integrity of bacterial membranes and is essential for bacterial viability. The structure of this compound varies among different bacterial species, influencing its immunogenic properties and interactions with host immune systems .

Biosynthesis Pathway

The biosynthesis of this compound occurs through the Raetz pathway, involving several key enzymes:

- LpxK : Phosphorylates lipid IVA.

- KdtA : Transfers Kdo residues from CMP-Kdo to lipid IVA.

- WaaA : A bifunctional enzyme that facilitates the addition of Kdo residues.

This pathway is conserved across many Gram-negative bacteria, suggesting a fundamental role in microbial physiology and pathogenicity .

Vaccine Development

This compound serves as a promising candidate for vaccine adjuvants due to its ability to stimulate robust immune responses. Modified forms of this compound can enhance the efficacy of vaccines by promoting TLR4-mediated signaling pathways, which are crucial for activating both innate and adaptive immunity .

Antibiotic Development

Targeting the biosynthetic enzymes involved in this compound synthesis presents an opportunity for developing novel antibiotics. Inhibitors designed to disrupt this pathway could effectively reduce bacterial virulence and combat antibiotic-resistant strains .

Anti-inflammatory Interventions

This compound derivatives may act as antagonists in TLR4 signaling, providing therapeutic avenues for treating inflammatory diseases. These compounds can modulate immune responses, potentially reducing excessive inflammation associated with various conditions .

Case Study 1: Vaccine Adjuvant Efficacy

A study demonstrated that a vaccine incorporating modified this compound significantly enhanced antibody production against Escherichia coli. The presence of this compound facilitated TLR4 activation, leading to increased immune cell recruitment and cytokine production .

Case Study 2: Antibiotic Resistance

Research focused on the inhibition of KdtA as a strategy to combat Pseudomonas aeruginosa infections revealed that blocking this compound synthesis impaired bacterial growth and virulence factors. This approach highlighted the potential of targeting LPS biosynthesis in antibiotic development .

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Vaccine Development | Use as an adjuvant to enhance immune response | Increased antibody production against pathogens |

| Antibiotic Development | Targeting biosynthetic enzymes to reduce virulence | Impaired growth and virulence in Pseudomonas |

| Anti-inflammatory | Modulation of TLR4 signaling to reduce inflammation | Potential for treating chronic inflammatory diseases |

Analyse Chemischer Reaktionen

Biosynthetic Pathway of (KDO)₂-lipid IVA

The formation of (KDO)₂-lipid IVA occurs through sequential enzymatic steps in the Raetz pathway:

| Enzyme | EC Number | Reaction | Substrates | Products |

|---|---|---|---|---|

| LpxK | 2.7.1.130 | ATP-dependent phosphorylation at 4′-OH of lipid IVA | Lipid IVA, ATP | Lipid IVA-4′-phosphate, ADP |

| KdtA (WaaA) | 2.4.99.12/13 | Transfer of two KDO residues from CMP-KDO to lipid IVA-4′-phosphate | Lipid IVA-4′-phosphate, CMP-KDO | (KDO)₂-lipid IVA, CMP (×2) |

Key observations :

-

LpxK exhibits a Michaelis constant (Km) of 40 μM for lipid IVA .

-

KdtA shows low substrate specificity, enabling competitive inhibition by (KDO)₂-lipid IVA and potential synthesis of "alternate lipid A" with >2 KDO residues .

Subsequent Modifications of (KDO)₂-lipid IVA

After its synthesis, (KDO)₂-lipid IVA undergoes further acyl chain additions:

| Enzyme | EC Number | Reaction | Substrates | Products |

|---|---|---|---|---|

| LpxL | 2.3.1.- | Incorporation of lauroyl (C12:0) chain at the 2′ position | (KDO)₂-lipid IVA, lauroyl-ACP | KDO₂-lipid A (hexa-acylated) |

| LpxM | 2.3.1.- | Incorporation of myristoyl (C14:0) chain at the 3′ position | KDO₂-lipid A (hexa-acylated), myristoyl-ACP | Mature KDO₂-lipid A |

Kinetic parameters :

-

LpxM demonstrates a catalytic rate (kcat) of 0.6 s⁻¹ and a Km of 25 μM for (KDO)₂-lipid IVA .

-

MsbA, responsible for translocating KDO₂-lipid A across the inner membrane, operates with Km=0.021mM and kcat=166s−1 .

Kinetic Models

-

LpxH catalysis follows single-substrate Michaelis-Menten kinetics with product inhibition :

v=(Km+[S])(1+Ki[P])kcat[E][S]where Ki is the inhibition constant (estimated as 105 μM for LpxH) .

-

Bi-substrate reactions (e.g., LpxA, LpxD) follow sequential mechanisms, forming ternary enzyme-substrate complexes .

Structural and Functional Implications

-

(KDO)₂-lipid IVA’s two KDO residues are essential for membrane stability and TLR4/MD-2-mediated immune recognition .

-

Variations in KDO number across bacterial species (e.g., 1 KDO in Haemophilus influenzae, 3 in Chlamydia trachomatis) alter endotoxin potency and virulence .

Pharmacological Relevance

-

Immune modulation : The hexa-acylated structure of mature KDO₂-lipid A activates pro-inflammatory responses via TLR4, making it a target for vaccine adjuvants .

-

Metabolic studies : Electrospray ionization mass spectrometry (ESI/MS) enables precise tracking of (KDO)₂-lipid IVA metabolism in macrophages .

Eigenschaften

CAS-Nummer |

143600-83-3 |

|---|---|

Molekularformel |

C84H154N2O37P2 |

Molekulargewicht |

1846.1 g/mol |

IUPAC-Name |

(2R,4R,5R,6R)-2-[(2R,4R,5R,6R)-2-carboxy-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-[[(2R,3S,4R,5R,6R)-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-3-phosphonooxyoxan-2-yl]methoxy]oxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C84H154N2O37P2/c1-5-9-13-17-21-25-29-33-37-41-55(89)45-65(96)85-69-77(117-67(98)47-57(91)43-39-35-31-27-23-19-15-11-7-3)73(102)63(115-80(69)123-125(110,111)112)53-113-79-70(86-66(97)46-56(90)42-38-34-30-26-22-18-14-10-6-2)78(118-68(99)48-58(92)44-40-36-32-28-24-20-16-12-8-4)76(122-124(107,108)109)64(116-79)54-114-83(81(103)104)50-62(72(101)75(120-83)61(95)52-88)119-84(82(105)106)49-59(93)71(100)74(121-84)60(94)51-87/h55-64,69-80,87-95,100-102H,5-54H2,1-4H3,(H,85,96)(H,86,97)(H,103,104)(H,105,106)(H2,107,108,109)(H2,110,111,112)/t55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,83-,84-/m1/s1 |

InChI-Schlüssel |

XAOLJGCZESYRFT-VHSKNIDJSA-N |

SMILES |

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC3(CC(C(C(O3)C(CO)O)O)OC4(CC(C(C(O4)C(CO)O)O)O)C(=O)O)C(=O)O)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)O)O)OC(=O)CC(CCCCCCCCCCC)O)O |

Isomerische SMILES |

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O[C@@]4(C[C@H]([C@H]([C@H](O4)[C@@H](CO)O)O)O)C(=O)O)C(=O)O)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O |

Kanonische SMILES |

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC3(CC(C(C(O3)C(CO)O)O)OC4(CC(C(C(O4)C(CO)O)O)O)C(=O)O)C(=O)O)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)O)O)OC(=O)CC(CCCCCCCCCCC)O)O |

Key on ui other cas no. |

143600-83-3 |

Synonyme |

3-deoxy-2-octulosonic acid(2)-lipid IV(A) 3-deoxy-D-manno-2-octulosonic acid(2)-lipid IVA Kdo(2)-lipid IV(A) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.